molecular formula C18H14ClN3O3S B2735683 5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-66-3

5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2735683
CAS No.: 476282-66-3
M. Wt: 387.84
InChI Key: LGPIIUVIYCCLKP-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound with the molecular formula C18H14ClN3O3S and a molecular weight of 387.84 g/mol . This benzamide derivative features a central 1,3-thiazole ring, a key scaffold widely recognized in medicinal chemistry for its diverse biological activities . The structure is further elaborated with a 2,5-dimethylphenyl substituent and a 5-chloro-2-nitrobenzamide group, contributing to its specific physicochemical and potential binding properties. This compound is supplied for research purposes as part of chemical libraries focused on the exploration of novel bioactive molecules. Thiazole derivatives bearing substituents like the 2,5-dimethylphenyl group are the subject of ongoing scientific investigation due to their promising biological profiles . Contemporary research on structurally similar compounds has demonstrated significant efficacy against multidrug-resistant Gram-positive bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, certain thiadiazole sulfonamide analogs have been reported to exhibit antiviral activity against the tobacco mosaic virus (TMV) in bioassay tests, indicating the potential for this chemical class in agricultural antiviral research . Researchers are exploring these compounds to develop new scaffolds for antimicrobial and antiviral candidates. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-10-3-4-11(2)13(7-10)15-9-26-18(20-15)21-17(23)14-8-12(19)5-6-16(14)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPIIUVIYCCLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Effects

The target compound’s structural analogues differ primarily in substituents on the thiazole ring and benzamide moiety, which influence electronic properties, solubility, and bioactivity. Key examples include:

Table 1: Substituent Comparison of Thiazole-Containing Benzamides
Compound Name Thiazole Substituent Benzamide Substituents Key Features
Target Compound 4-(2,5-dimethylphenyl) 5-Cl, 2-NO₂ Strong electron-withdrawing nitro group; hydrophobic dimethylphenyl group.
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-(4-methoxy-3-methylphenyl) 5-Cl, 2-NO₂ Methoxy group increases polarity; may enhance solubility .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl 2,4-diF Fluorine atoms act as hydrogen bond acceptors; no nitro group .
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide 5-(4-methoxybenzyl) 2-Cl Methoxybenzyl increases lipophilicity; lacks nitro group .
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 5-(2,4-dichlorophenyl) (thiadiazole) 2,6-diF Thiadiazole core alters electronic profile; dichlorophenyl enhances hydrophobicity .
Key Observations:
  • In contrast, fluorine substituents () offer moderate electron withdrawal and improved metabolic stability.
  • Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives () exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, which may alter binding modes compared to thiazole-based compounds.

Solubility and Physicochemical Properties

Substituents significantly impact solubility:

  • Nitro groups reduce solubility due to their hydrophobic nature but may enhance membrane permeability in lipophilic environments .
  • Fluorine atoms () balance hydrophobicity and polarity, often improving bioavailability .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, 2-bromoacetophenone, EtOH, reflux65–75
Benzamide coupling5-Chloro-2-nitrobenzoyl chloride, pyridine, DCM, 24h50–60

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, observable as downfield shifts (~8.5–9.0 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. In analogous compounds, N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at 414.06 for C19_{19}H15_{15}ClN3_3O3_3S).

Q. Table 2: Representative Spectral Data

TechniqueKey ObservationsReference
1^1H NMR (DMSO-d6)δ 8.42 (s, 1H, NO2_2-adjacent H)
X-ray DiffractionN1–H1···N2 bond length: 2.89 Å

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency.
  • Assay Conditions : Standardize protocols (e.g., pH 7.4 buffers, 37°C incubation) to minimize environmental effects on stability .
  • Cell Line Specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity. For example, chloro-substituted benzamides show varying IC50_{50} values due to differential membrane permeability .

Advanced: What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) to enhance aqueous solubility while avoiding precipitation .
  • pH Adjustment : Stabilize the nitro group by maintaining pH > 6.0 to prevent hydrolysis.
  • Lyophilization : Store lyophilized powder at -20°C under argon to prevent degradation .

Advanced: How are structure-activity relationship (SAR) studies designed for substituent optimization?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogens (e.g., F, Br), electron-donating groups (e.g., -OCH3_3), or bulky substituents at the 2,5-dimethylphenyl position.

Biological Testing : Evaluate IC50_{50} values against target enzymes (e.g., kinases) or pathogens. For example, chloro and nitro groups enhance antimicrobial activity by increasing electrophilicity .

Computational Modeling : Use DFT calculations to correlate substituent electronic effects (HOMO/LUMO) with activity trends .

Advanced: How do crystallographic data inform hydrogen-bonding interactions and polymorphism risks?

Methodological Answer:

  • Hydrogen-Bond Analysis : In analogous structures, N–H···O/F interactions (e.g., C4–H4···F2) stabilize molecular packing. Centrosymmetric dimers may indicate polymorphism risks if packing modes vary .
  • Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions. For example, a single endothermic peak suggests a pure crystalline form .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The nitro group’s electrostatic potential may anchor the compound in hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable ligand-protein complexes .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiazole and benzamide byproducts .
  • Recrystallization : Dissolve crude product in hot methanol and cool to -20°C for 12h to obtain high-purity crystals .

Advanced: How to troubleshoot low yields in the benzamide coupling step?

Methodological Answer:

  • Catalyst Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Screening : Test anhydrous THF or DMF for improved solubility of the benzoyl chloride intermediate.
  • Stoichiometry Adjustment : Use 1.2 equivalents of benzoyl chloride to ensure complete reaction .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity?

Methodological Answer:

  • Enzyme Inhibition : The nitro group may inhibit pyruvate:ferredoxin oxidoreductase (PFOR), disrupting anaerobic metabolism in pathogens. Structural analogs show IC50_{50} values < 10 µM against Clostridium difficile .
  • Membrane Disruption : Lipophilic substituents (e.g., 2,5-dimethylphenyl) enhance penetration into bacterial membranes, as evidenced by time-kill assays .

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